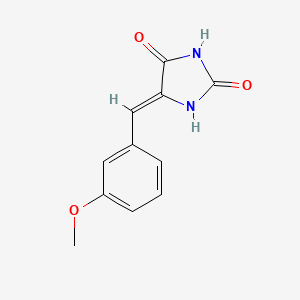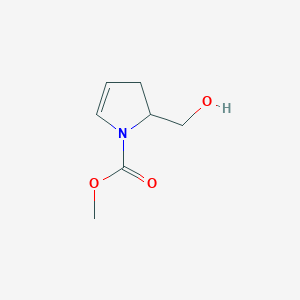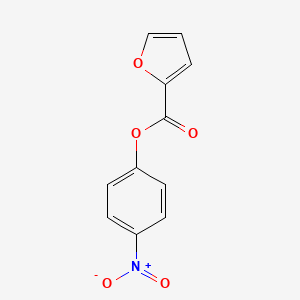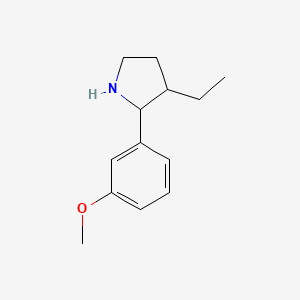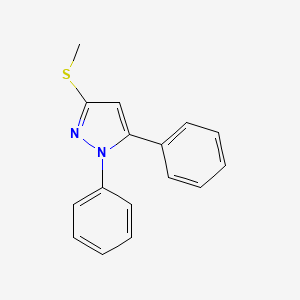
1,5-Diphenyl-3-methylthio-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-3-methylthio-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two phenyl groups at positions 1 and 5, and a methylthio group at position 3. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-3-methylthio-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. This reaction typically requires a catalyst, such as iodine, and proceeds under mild conditions . Another method involves the reaction of substituted phenylhydrazine with α, β-unsaturated aldehydes or ketones in the presence of a catalyst like vitamin B1 .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclocondensation reactions. The use of green catalysts, such as vitamin B1, is preferred due to their favorable catalytic activity and reusability . The reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-3-methylthio-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a methyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1,5-Diphenyl-3-methylthio-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral agent.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent probes and materials with photoluminescent properties.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-3-methylthio-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trisubstituted Pyrazoles: These compounds have similar structural features but differ in the nature and position of substituents.
3,5-Diphenyl-1H-pyrazole: Lacks the methylthio group at position 3.
Sulfur-Containing Pyrazoles: Compounds with sulfur atoms in different positions or functional groups.
Uniqueness
1,5-Diphenyl-3-methylthio-1H-pyrazole is unique due to the presence of both phenyl and methylthio groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
80967-26-6 |
|---|---|
Molecular Formula |
C16H14N2S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
3-methylsulfanyl-1,5-diphenylpyrazole |
InChI |
InChI=1S/C16H14N2S/c1-19-16-12-15(13-8-4-2-5-9-13)18(17-16)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
KUEGNDBTGQMRSE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





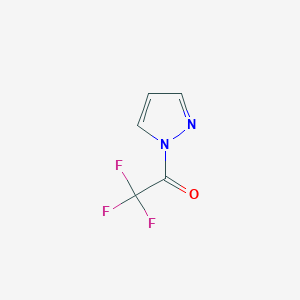
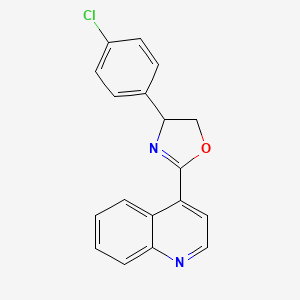
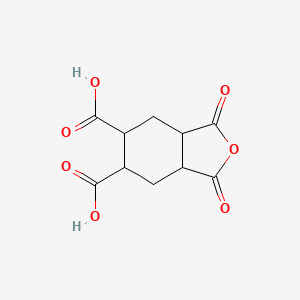
![tert-Butyl 5-cyano-3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12875359.png)
